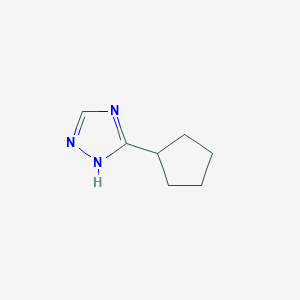

3-Cyclopentyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINKSVIPXHPJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597779 | |

| Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210317-84-2 | |

| Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclopentyl 1h 1,2,4 Triazole and Its Derivatives

Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is the cornerstone of synthesizing 3-Cyclopentyl-1H-1,2,4-triazole. Various methodologies have been developed, ranging from classical cyclization reactions to modern catalytic systems, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclization Reactions of Hydrazine (B178648) Derivatives

A fundamental and widely employed method for the synthesis of 1,2,4-triazoles involves the cyclization of hydrazine derivatives. These reactions typically utilize precursors that provide the necessary carbon and nitrogen atoms to form the heterocyclic ring.

One classical approach is the Pellizzari reaction , which involves the condensation of an amide with an acylhydrazide. drugfuture.comyoutube.com In the context of this compound, this would involve the reaction of cyclopentanecarboxamide (B1346233) with cyclopentanecarbohydrazide (B1347269). However, when different acyl groups are used, a mixture of triazoles can be formed. drugfuture.com A more direct route involves the reaction of a carbohydrazide (B1668358) with formamide (B127407). For the target molecule, cyclopentanecarbohydrazide would be reacted with formamide, often under heating, to yield this compound.

Another significant method is the Einhorn–Brunner reaction , which synthesizes 1,2,4-triazoles from the reaction of imides with alkyl or aryl hydrazines. wikipedia.org This reaction can lead to a mixture of isomeric triazoles if the imide is unsymmetrical. For the synthesis of a 3-cyclopentyl substituted triazole, a diacylhydrazine derivative incorporating a cyclopentylcarbonyl group could be a key intermediate.

The reaction of thiosemicarbazide (B42300) derivatives also provides a pathway to 1,2,4-triazole-3-thiones, which can be subsequently converted to the desired 1,2,4-triazoles. For instance, the cyclization of 1-formyl-3-thiosemicarbazide (B1305609) can yield 1,2,4-triazole-3(5)-thiol. orgsyn.org Analogously, a cyclopentyl-substituted thiosemicarbazide could be cyclized to produce this compound-5-thiol. urfu.ru

Table 1: Examples of Cyclization Reactions for 3-Substituted 1,2,4-Triazoles

| Starting Materials | Reaction Name/Type | Product | Reference |

| Amide and Acylhydrazide | Pellizzari Reaction | 1,2,4-Triazole | drugfuture.comyoutube.com |

| Imide and Hydrazine | Einhorn-Brunner Reaction | 1,2,4-Triazole | wikipedia.org |

| Thiosemicarbazide and Formic Acid | Cyclization | 1,2,4-Triazole-3-thiol | orgsyn.org |

Multicomponent Reactions (MCRs) for 1,2,4-Triazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of substituted 1,2,4-triazoles.

A prominent one-pot, three-component approach for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org To synthesize a derivative of this compound using this method, cyclopentanecarboxylic acid could be used as one of the starting components. The reaction proceeds through the in situ formation of an acylamidine intermediate, which then undergoes cyclization with the hydrazine. organic-chemistry.org

Another MCR strategy involves the reaction of nitriles, hydrazides, and an amine in the presence of a suitable catalyst or under microwave irradiation. This approach offers a convergent and atom-economical route to highly substituted 1,2,4-triazoles.

Table 2: Multicomponent Reactions for Substituted 1,2,4-Triazoles

| Components | Key Features | Product Type | Reference |

| Carboxylic Acid, Amidine, Hydrazine | One-pot, high regioselectivity | 1,3,5-Trisubstituted 1,2,4-Triazoles | organic-chemistry.org |

| Nitrile, Hydrazide, Amine | Convergent, atom-economical | Highly substituted 1,2,4-Triazoles | - |

Oxidative Cyclization Approaches

Oxidative cyclization is a key strategy for the synthesis of 1,2,4-triazoles, typically involving the formation of the heterocyclic ring through an oxidation-induced intramolecular cyclization. A common method involves the oxidative cyclization of amidrazones, which can be prepared from the reaction of an amidine with a hydrazine.

The oxidative cyclization of heteroaryl hydrazones, formed from the condensation of an aldehyde with a hydrazinopyridazine derivative, can be achieved using various oxidizing agents to construct the 1,2,4-triazole ring. researchgate.net While this example leads to a fused system, the principle can be applied to non-fused triazoles. For the synthesis of this compound, a cyclopentanecarboximidohydrazide (a type of amidrazone) could be subjected to oxidative cyclization.

Various oxidizing systems have been employed for these transformations, including ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG) as a recyclable medium. This method has been shown to be effective for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from amidrazones and aldehydes. mdpi.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of 1,2,4-triazoles has greatly benefited from this technology.

A simple and efficient microwave-assisted method for the synthesis of substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide in the absence of a catalyst. nih.gov This approach demonstrates excellent functional-group tolerance. For the preparation of this compound, cyclopentanecarbohydrazide could be reacted with formamide under microwave irradiation.

Furthermore, one-pot syntheses of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides have been achieved through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Hydrazine and Formamide | Prolonged heating | Short reaction time, high yield | nih.gov |

| Secondary Amide and Hydrazide | Multi-step, longer duration | One-pot, rapid | mdpi.com |

Metal-Catalyzed and Metal-Free Synthetic Protocols

Both metal-catalyzed and metal-free synthetic strategies have been developed for the construction of the 1,2,4-triazole ring, offering a broad spectrum of reaction conditions and functional group compatibility.

Metal-Catalyzed Synthesis: Copper-catalyzed reactions have been particularly prominent in 1,2,4-triazole synthesis. A copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. nih.gov Another copper-catalyzed one-pot method prepares 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation-cyclization process. organic-chemistry.org

Metal-Free Synthesis: In the realm of green chemistry, metal-free synthetic routes are highly desirable. A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been achieved from hydrazones and aliphatic amines under oxidative conditions, using iodine as a catalyst. nih.gov This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. Additionally, a metal-free, base-promoted multicomponent reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has been reported for the synthesis of 1,2,4-triazole-based hybrids.

Regioselective Synthesis of Substituted 1,2,4-Triazoles

The regioselective synthesis of substituted 1,2,4-triazoles is crucial for controlling the substitution pattern on the heterocyclic ring, which is essential for tailoring the molecule's properties for specific applications.

The Einhorn–Brunner reaction, for instance, can exhibit regioselectivity. It has been observed that the more acidic acyl group of the diacylhydrazine intermediate preferentially occupies the 5-position of the resulting 1,2,4-triazole. wikipedia.org

A highly regioselective one-pot process for 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines has been developed, offering excellent control over the substituent placement. organic-chemistry.org This method is particularly valuable for creating diverse libraries of specifically substituted 1,2,4-triazoles. In the synthesis of N-substituted derivatives of this compound, the choice of reaction conditions and starting materials would be critical to control the position of the substituent on the nitrogen atoms of the triazole ring.

Targeted Synthesis of this compound Scaffold

The construction of the 3-cyclopentyl-1,2,4-triazole core relies on the formation of the five-membered heterocyclic ring from acyclic precursors. Several established synthetic routes to 1,2,4-triazoles can be adapted for this purpose by selecting appropriate starting materials that incorporate the cyclopentyl moiety.

The rational design for synthesizing this compound involves choosing precursors that will form the triazole ring while already containing the cyclopentyl group at the desired position. Key strategies include:

Pellizzari Reaction: This classic method involves the reaction of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.org For the target compound, cyclopentanecarboxamide would be reacted with formic hydrazide , or alternatively, cyclopentanecarboxylic acid hydrazide could be reacted with formamide . The reaction typically requires high temperatures and proceeds through an acyl amidrazone intermediate which then cyclizes. wikipedia.orgchemicalbook.com

Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of imides with hydrazines, often in the presence of an acid catalyst. wikipedia.orgdrugfuture.com To incorporate the cyclopentyl group at the C3 position, a diacylamine precursor such as N-cyclopentanoylformamide would be reacted with hydrazine. The regioselectivity of the Einhorn-Brunner reaction can be influenced by the nature of the substituents on the imide. wikipedia.org

Condensation of Nitriles and Hydrazides: A more modern and efficient one-step, base-catalyzed method involves the condensation of a nitrile with a hydrazide. researchgate.net To obtain the 3-cyclopentyl scaffold, cyclopentanecarbonitrile would be reacted with formic hydrazide . This approach is noted for its tolerance of a diverse range of functional groups and is often insensitive to the electronic effects of the nitrile partner. researchgate.net

From Amidines: Amidines are valuable precursors for 1,2,4-triazoles. chemicalbook.comCyclopentanecarboxamidine can be reacted with various reagents, such as diacylhydrazines, to yield the triazole ring. Copper-catalyzed methods have been developed for the coupling of amidines with nitriles, which could also be a viable route.

The selection of precursors is guided by their commercial availability, stability, and the desired reaction pathway. For introducing the 3-cyclopentyl substituent, precursors such as cyclopentanecarbonitrile, cyclopentanecarboxamide, and cyclopentanecarboxylic acid hydrazide are the most direct starting materials.

Optimizing reaction conditions is crucial for achieving high yields and purity of the final this compound product. Key parameters that are frequently adjusted include temperature, catalyst, solvent, and reaction time.

For classical methods like the Pellizzari reaction, which traditionally require harsh conditions (high temperatures and long reaction times) resulting in low yields, the use of microwave irradiation has been shown to significantly shorten reaction times and improve yields. wikipedia.org

In modern nitrile-based syntheses, the choice of base and solvent is critical. A one-step synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides has been effectively carried out using potassium carbonate as the base in n-BuOH at elevated temperatures. researchgate.net For copper-catalyzed syntheses, such as the reaction between amides and nitriles, O₂ is often used as the oxidant. nih.gov

The table below summarizes various synthetic conditions reported for forming the 1,2,4-triazole ring, which can be applied to the synthesis of the 3-cyclopentyl variant.

| Method | Key Precursors | Typical Conditions | Key Advantages/Notes |

|---|---|---|---|

| Pellizzari Reaction | Amide + Hydrazide | Heat; Microwave irradiation | Microwave can improve yield and reduce reaction time. wikipedia.org |

| Einhorn-Brunner Reaction | Imide + Hydrazine | Acid-catalyzed condensation | Forms isomeric mixtures; regioselectivity can be controlled. wikipedia.orgdrugfuture.com |

| Nitrile & Hydrazide Condensation | Nitrile + Hydrazide | Base-catalyzed (e.g., K₂CO₃), high temperature (e.g., 160°C in n-BuOH) | Efficient one-step synthesis with good functional group tolerance. researchgate.net |

| Copper-Catalyzed Reactions | Amidine + Nitrile or Amide + Nitrile | Copper catalyst (e.g., CuBr), O₂ as oxidant | Modern catalytic approach allowing for milder conditions. nih.gov |

| From Hydrazones | Hydrazone + Nitrile | In situ generation of hydrazonoyl chloride | Leads to multi-substituted N-alkyl-triazoles in high yields. rsc.orgscribd.com |

Derivatization and Functionalization Strategies at the 1,2,4-Triazole Core and Cyclopentyl Moiety

Once the this compound scaffold is formed, it can be further modified to create a library of related compounds. Derivatization can occur at the nitrogen atoms of the triazole ring, the C5 carbon of the triazole ring, or on the cyclopentyl substituent itself.

The 1H-1,2,4-triazole ring possesses two potential sites for electrophilic substitution on its nitrogen atoms (N1 and N4, as the N2 position is less favored). The alkylation of 1,2,4-triazoles is a common derivatization strategy, but it often leads to a mixture of N1 and N4 substituted isomers. chemicalbook.com The regioselectivity of the reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.net

For instance, alkylation using sodium ethoxide in ethanol (B145695) tends to favor the N1-substituted product. chemicalbook.com The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base has also been reported to provide a high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net Conversely, alkylation in aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) can produce a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com The development of regioselective protocols is crucial for targeted synthesis. For example, palladium-catalyzed allylic substitution of vinylethylene carbonates with 1,2,4-triazole has been developed as an efficient method for synthesizing N1-allylated 1,2,4-triazoles. researchgate.net

| Reaction | Reagents & Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Alkylation | Alkyl halide, NaOEt, Ethanol | N1-substituted isomer favored | chemicalbook.com |

| Alkylation | Methyl sulfate, aq. NaOH | Mixture of N1 and N4 isomers | chemicalbook.com |

| Alkylation | Alkyl halide, DBU, THF | High yield of N1-substituted isomer | researchgate.net |

| Arylation | Aryl halide, CuO, Pyridine | N1-arylated product | |

| N1-Allylation | Vinylethylene carbonate, Pd catalyst | N1-allylated product | researchgate.net |

The C3 position is already occupied by the cyclopentyl group. Therefore, further substitution on the triazole carbons focuses on the C5 position. This can be achieved either by building the ring with a pre-functionalized precursor or by direct functionalization of the C5-H bond of the this compound scaffold.

A direct synthesis of 3,5-disubstituted 1,2,4-triazoles has been reported using a 1,3-dipolar cycloaddition method. In one study, trifluoromethane-containing 1,2,4-triazoles with a cyclopentyl group at the C5 position were synthesized by reacting hydrazonoyl hydrochlorides with aldehydes in the presence of triethylamine. nih.gov This demonstrates a viable route to compounds like 3-(trifluoromethyl)-5-cyclopentyl-1H-1,2,4-triazole.

Another powerful strategy is the condensation of nitriles and hydrazides. researchgate.net To create a C5-substituted derivative, one could start with cyclopentanecarbonitrile and a substituted hydrazide, such as benzohydrazide , to yield 3-cyclopentyl-5-phenyl-1H-1,2,4-triazole . This method is versatile and tolerates a wide array of functionalities on either the nitrile or the hydrazide. researchgate.net

| Target Structure | Synthetic Approach | Key Precursors | Reference |

|---|---|---|---|

| 3-R-5-Cyclopentyl-1,2,4-triazole | 1,3-Dipolar Cycloaddition | Hydrazonoyl chloride + Cyclopentanecarboxaldehyde | nih.gov |

| 3-Cyclopentyl-5-R-1,2,4-triazole | Nitrile & Hydrazide Condensation | Cyclopentanecarbonitrile + R-C(O)NHNH₂ | researchgate.net |

| 3-Cyclopentyl-5-amino-1,2,4-triazole | Microwave-Assisted Synthesis | Aminoguanidine bicarbonate + Cyclopentanecarboxylic acid | mdpi.com |

| 1,3,5-Trisubstituted 1,2,4-triazoles | One-pot from Carboxylic Acids, Amidines, and Hydrazines | Cyclopentanecarboxylic acid + Amidine + Hydrazine | organic-chemistry.org |

Direct chemical modification of the cyclopentyl ring once it is attached to the 1,2,4-triazole core is a less commonly documented approach in the specific context of this compound. However, standard principles of aliphatic chemistry suggest potential transformations. The reactivity of the cyclopentyl group would be similar to that of cyclopentane, although potentially influenced by the electronic nature of the triazole ring.

Potential modifications could include:

Free-Radical Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the cyclopentyl ring could be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would create a handle for further nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents could potentially oxidize a C-H bond on the cyclopentyl ring to a hydroxyl or ketone group, although controlling the position and extent of oxidation would be challenging and could also affect the triazole ring.

It is important to note that such transformations would require careful optimization to avoid undesired side reactions on the electron-rich and functionalized triazole heterocycle. The stability of the triazole ring under the chosen reaction conditions would be a primary concern. Late-stage functionalization of the cyclopentyl moiety remains a synthetic challenge that often requires the development of specific catalytic methods. acs.org

Synthesis of Hybrid Molecules Incorporating this compound

The synthesis of hybrid molecules that incorporate the this compound scaffold is a strategic approach in medicinal chemistry to develop novel compounds with potentially enhanced biological activities. This strategy involves covalently linking the core triazole heterocycle with other pharmacologically relevant moieties. The synthetic methodologies primarily exploit the reactive functional groups that can be introduced onto the triazole ring, such as amino, thiol, and activated methyl groups. Common strategies include the formation of Schiff bases, S-alkylation of triazole-thiones, and Mannich reactions.

A cornerstone intermediate for many of these syntheses is 4-amino-5-cyclopentyl-4H-1,2,4-triazole-3-thiol . This precursor is typically synthesized through a multi-step process starting from cyclopentanecarboxylic acid. The acid is first converted to its corresponding acid hydrazide. Treatment of the hydrazide with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide, yields a potassium dithiocarbazinate salt. Subsequent cyclization of this salt with hydrazine hydrate (B1144303) leads to the formation of the key 4-amino-5-cyclopentyl-4H-1,2,4-triazole-3-thiol intermediate. This molecule possesses two key reactive sites for hybridization: the 4-amino group and the 3-thiol group.

Schiff Base Formation

The primary amine at the N-4 position of 4-amino-5-cyclopentyl-4H-1,2,4-triazole-3-thiol is a versatile handle for creating hybrid molecules through the formation of Schiff bases (azomethines). This reaction involves the condensation of the amino-triazole with a variety of aldehydes or ketones, often under reflux in a suitable solvent like ethanol with a catalytic amount of acid. nih.govmdpi.commdpi.com This method allows for the direct incorporation of diverse aryl, heteroaryl, or aliphatic fragments into the final hybrid molecule.

The general synthetic pathway is as follows: An equimolar mixture of 4-amino-5-cyclopentyl-4H-1,2,4-triazole-3-thiol and a selected aldehyde is refluxed in ethanol. mdpi.com The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. mdpi.comresearchgate.net This straightforward and high-yielding reaction has been successfully applied to synthesize a wide array of Schiff bases from analogous 4-amino-5-substituted-triazoles with various aromatic aldehydes. nih.govnepjol.inforesearchgate.netnih.gov

Table 1: Examples of Aldehydes Used in Schiff Base Synthesis with 4-Amino-1,2,4-triazole-3-thiols

| Aldehyde | Resulting Hybrid Moiety | Reference |

|---|---|---|

| Benzaldehyde | Benzylideneamino | nih.govmdpi.com |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylideneamino | mdpi.comnepjol.info |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-Hydroxy-3-methoxybenzylideneamino | nepjol.info |

| Cinnamaldehyde | 3-Phenylallylideneamino | nepjol.info |

| Furfural | Furfurylideneamino | nih.gov |

S-Alkylation of the Thiol Group

The thiol group at the C-3 position of the triazole ring exists in tautomeric equilibrium with its thione form and is another key site for derivatization. zsmu.edu.ua S-alkylation is a common method to introduce a variety of functional groups, creating a stable thioether linkage. researchgate.net This reaction typically involves treating the triazole-thiol with an alkyl or aryl halide (e.g., chloro, bromo, or iodo derivatives) in the presence of a base.

This methodology has been used to synthesize hybrid molecules by linking the triazole core to other chemical scaffolds. For instance, reacting the triazole-thiol with 2-chloroacetic acid introduces a carboxymethylthio group, which can be further functionalized. Similarly, reaction with phenacyl bromides attaches a phenacyl moiety, and using halogenated acetals can introduce a protected aldehyde function that can be used for subsequent reactions. mdpi.com The synthesis of nucleoside analogues has also been achieved through enzymatic glycosylation of S-substituted triazole-thiol derivatives. nih.gov

Table 2: Reagents for S-Alkylation of 1,2,4-Triazole-3-thiols

| Alkylating Agent | Introduced Moiety | Reference |

|---|---|---|

| Alkyl Halides | Alkylthio | researchgate.net |

| Benzyl Chlorides | Benzylthio | researchgate.net |

| Bromoacetophenones | Phenacylthio | researchgate.net |

| 2-Chloroacetaldehyde diethyl acetal | (2,2-Diethoxyethyl)thio | mdpi.com |

Mannich Base Formation

Mannich reactions provide another route to hybrid molecules by functionalizing the N-H proton of the triazole ring. For triazole-thiones, this reaction typically involves the condensation of the triazole with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or N-substituted piperazines. zsmu.edu.uaresearchgate.net This introduces an aminomethyl substituent onto a nitrogen atom of the triazole ring, effectively linking it to another heterocyclic system. The reaction is generally carried out in a solvent like dimethylformamide. zsmu.edu.ua This approach has been used to synthesize hybrids containing both triazole and piperazine (B1678402) rings, which are both important pharmacophores. zsmu.edu.ua

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-Cyclopentyl-1H-1,2,4-triazole, a combination of ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques would provide a complete picture of its covalent framework.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl group and the triazole ring. The cyclopentyl protons would likely appear as a series of multiplets in the aliphatic region of the spectrum. The lone proton on the triazole ring (H-5) would present as a singlet at a downfield chemical shift, characteristic of aromatic heterocyclic protons. The NH proton of the triazole ring may appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon environments. The two carbons of the triazole ring are expected to have distinct chemical shifts in the aromatic region. The five carbons of the cyclopentyl group would also show characteristic signals in the aliphatic region. The specific chemical shifts would be influenced by the electronic environment of each carbon atom.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the cyclopentyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C-NMR spectrum.

Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is a hypothetical representation of expected data based on known spectral characteristics of similar compounds, as specific experimental data is not available.)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Triazole C-3 | - | Aromatic Region |

| Triazole C-5 | Aromatic Singlet | Aromatic Region |

| Triazole N-H | Broad Singlet | - |

| Cyclopentyl CH | Aliphatic Multiplet | Aliphatic Region |

| Cyclopentyl CH₂ | Aliphatic Multiplets | Aliphatic Region |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound (C₇H₁₁N₃), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve the loss of neutral molecules or radicals from the parent ion. Common fragmentation pathways could include the loss of the cyclopentyl group, or fragmentation of the triazole ring. Predicted mass-to-charge ratios (m/z) for various adducts in electrospray ionization (ESI) can also be anticipated.

Predicted Mass Spectrometry Data for this compound Adducts (Note: This table is based on predicted values for a similar compound, 3-cyclopropyl-1H-1,2,4-triazole, and serves as an estimation.)

| Adduct | Predicted m/z |

| [M+H]⁺ | ~138 |

| [M+Na]⁺ | ~160 |

| [M+K]⁺ | ~176 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the triazole ring. The C-H stretching vibrations of the cyclopentyl group would appear in the 2850-3000 cm⁻¹ range. The C=N and N=N stretching vibrations within the triazole ring are expected to produce absorptions in the 1500-1650 cm⁻¹ region.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazole (B32235) ring is a chromophore, and its derivatives typically exhibit absorption maxima in the ultraviolet region. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions of the triazole ring system. The position and intensity of these absorptions can be influenced by the solvent polarity.

Expected Spectroscopic Data for this compound (Note: The following table is a generalized representation based on known data for 1,2,4-triazole derivatives.)

| Spectroscopic Technique | Expected Absorption Region | Corresponding Functional Group/Transition |

| IR Spectroscopy | 3100-3300 cm⁻¹ | N-H stretch (triazole) |

| IR Spectroscopy | 2850-3000 cm⁻¹ | C-H stretch (cyclopentyl) |

| IR Spectroscopy | 1500-1650 cm⁻¹ | C=N, N=N stretch (triazole ring) |

| UV-Vis Spectroscopy | 200-220 nm | π → π* transition (triazole ring) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the structural and electronic properties of molecules. researchgate.netresearchgate.net For the 1,2,4-triazole (B32235) scaffold, DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular geometry and calculate key parameters. irjweb.commdpi.com These calculations are crucial for understanding the tautomeric equilibrium, as the 1,2,4-triazole ring can exist in different forms depending on the position of the hydrogen atom, a phenomenon vital for chemical reactivity and biological interactions. researchgate.netnih.gov

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comyoutube.com A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. researchgate.net

In derivatives of 1,2,4-triazole, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. The analysis of these orbitals helps in understanding charge transfer within the molecule. uantwerpen.be For example, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, the HOMO-LUMO energy gap was calculated to be -2.5224 eV, indicating its potential for chemical interaction. irjweb.com

Table 1: Example Quantum Chemical Parameters for a 1,2,4-Triazole Derivative Data for N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine calculated via DFT (B3LYP/6–311++G(d,p)).

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -4.6885 | irjweb.com |

| LUMO Energy | -2.1660 | irjweb.com |

| Energy Gap (ΔE) | -2.5224 | irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For 1,2,4-triazole derivatives, MEP maps consistently show that the most negative potential is localized around the nitrogen atoms of the triazole ring due to their high electronegativity. researchgate.netresearchgate.net This indicates that the nitrogen atoms are the primary sites for interactions with electrophiles and are key to the molecule's ability to form hydrogen bonds, a crucial feature for biological receptor binding. irjweb.comresearchgate.net

To gain a more quantitative insight into local reactivity, Fukui functions are calculated. These functions help identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. dnu.dp.uanih.gov By analyzing the Fukui indices, researchers can predict which specific atom is most likely to participate in a chemical reaction. researchgate.net

In studies of C-amino-1,2,4-triazoles, Fukui functions and MEP analysis were combined to determine the reactivity of the different nitrogen atoms in the ring (N-1, N-2, and N-4) and the exocyclic amino group. nih.gov These calculations can distinguish the subtle differences in nucleophilicity between the ring nitrogens, predicting, for example, that attack by a hard electrophile might favor the N-4 position, while a softer electrophile might prefer the N-2 position. nih.gov This level of detail is critical for predicting reaction outcomes and designing synthesis pathways.

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against biological targets and to understand the molecular basis of their activity. mdpi.com The 1,2,4-triazole scaffold is a common feature in ligands designed for various targets, including enzymes implicated in cancer and infectious diseases. mdpi.comnih.gov

Docking studies provide a detailed profile of the non-covalent interactions between the ligand and the amino acid residues in the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are essential for the stability of the ligand-receptor complex.

For instance, in a computational study designing 1,2,3-triazole inhibitors for cruzipain, the triazole ring was shown to effectively mimic a peptide bond, forming stable hydrogen bonds with glycine (B1666218) residues (Gly65 and Gly66) in the enzyme's active site. mdpi.com For 3-Cyclopentyl-1H-1,2,4-triazole, it is predicted that the nitrogen atoms of the triazole ring would act as hydrogen bond acceptors, while the cyclopentyl group would likely engage in hydrophobic interactions within a corresponding pocket of a target protein.

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower binding energy value typically indicates a more stable ligand-protein complex and a higher predicted affinity. This allows for the ranking of different compounds in terms of their potential efficacy.

The simulation also determines the most energetically favorable three-dimensional arrangement (conformation) of the ligand within the binding site. In a study of novel 1,2,3-triazole hybrids as anticancer agents, docking into the epidermal growth factor receptor (EGFR) active site revealed that the most potent compounds exhibited the lowest binding energies, and their binding modes were stabilized by key interactions with active site residues. mdpi.com

Table 2: Example of Predicted Binding Affinities for 1,2,3-Triazole Hybrids Against EGFR Data for novel pyrazole- irjweb.comresearchgate.netresearchgate.net-triazole- irjweb.comresearchgate.netmdpi.com-triazole hybrids.

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Hybrid 5 | -8.11 | mdpi.com |

| Hybrid 6 | -8.24 | mdpi.com |

| Hybrid 7 | -8.38 | mdpi.com |

| Doxorubicin (Standard) | -7.21 | mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. uni.luuni.lu This technique allows researchers to observe the dynamic behavior of a molecule, providing a detailed view of its conformational flexibility and stability. For this compound, MD simulations would offer critical insights into the interplay between the flexible cyclopentyl group and the rigid aromatic triazole ring.

The primary objectives of running MD simulations on this compound would be:

Conformational Analysis: The cyclopentyl ring is not planar and can adopt several conformations, such as the "envelope" and "twist" forms. MD simulations can explore the energy landscape of these conformations, determine the most stable states, and calculate the energy barriers for conversion between them.

Rotational Dynamics: The simulation can track the rotation around the single bond connecting the cyclopentyl ring to the triazole core. This helps in understanding the spatial orientation of the two ring systems relative to each other and identifying preferred rotational angles (dihedrals).

Solvent Effects: By simulating the molecule in an aqueous environment, researchers can study how interactions with water molecules influence its conformation and dynamic behavior. This is crucial for understanding its behavior in a biological context.

Interaction with Biological Targets: In drug design, MD simulations are widely used to study how a ligand interacts with its protein target. sigmaaldrich.com For a potential drug candidate like this compound, simulations could model its binding to an enzyme's active site, revealing the stability of the complex and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. uni.lu

The general procedure for such a simulation involves defining a force field (a set of parameters describing the potential energy of the atoms), placing the molecule in a simulation box (often with solvent molecules), and then solving Newton's equations of motion for every atom over a set period, typically nanoseconds to microseconds. nih.gov Analysis of the resulting trajectory provides detailed information on the molecule's structural stability and dynamics.

Anti-inflammatory and Analgesic Activities

No specific studies detailing the anti-inflammatory and analgesic activities of this compound or its derivatives were identified.

Cyclooxygenase (COX) Inhibition Profiling

There is no available data on the cyclooxygenase (COX) inhibition profile of this compound or its derivatives.

Modulation of Inflammatory Mediators

Information regarding the modulation of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) by this compound or its derivatives could not be found in the reviewed literature.

Other Significant Biological Activities

Anticonvulsant Activity

No published research was found that specifically investigates the anticonvulsant properties of this compound or its derivatives.

Antioxidant Properties

There are no specific studies available that evaluate the antioxidant properties of this compound or its derivatives, for instance, through assays like the DPPH radical scavenging activity.

Antitubercular Activity

No data on the minimum inhibitory concentration (MIC) values or other measures of antitubercular activity for this compound or its derivatives against Mycobacterium tuberculosis or other mycobacterial strains were found in the public domain.

Table of Mentioned Compounds

Since no specific derivatives of this compound with corresponding research data were found, a table of compounds cannot be generated.

Antimalarial Activity

The 1,2,4-triazole nucleus is a recognized pharmacophore in the development of antimalarial agents. While specific studies focusing exclusively on this compound derivatives are limited in publicly available research, the broader class of 1,2,4-triazole derivatives has demonstrated significant antiplasmodial and antimalarial activities. Research into related structures, such as 1,2,3-triazole-naphthoquinone conjugates, has shown promising results against Plasmodium falciparum, with some compounds exhibiting IC50 values in the micromolar range. For instance, certain triazole-lapachol derivatives have reported IC50 values between 4.5 and 197.7 μM against the W2 strain of P. falciparum. mdpi.com

The mechanism of action for many triazole-based antimalarials is believed to involve the inhibition of parasitic enzymes crucial for their survival. The structural characteristics of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, allow these compounds to bind effectively to biological targets within the parasite. nih.gov

Enzyme Inhibition (e.g., Catalase Inhibitors, Antiurease)

Derivatives of 1,2,4-triazole have been extensively studied as inhibitors of various enzymes, highlighting their therapeutic potential.

Catalase Inhibitors: 3-Amino-1,2,4-triazole is a known irreversible inhibitor of catalase, an enzyme that plays a crucial role in protecting cells from oxidative damage by decomposing hydrogen peroxide. This inhibitory action has been a subject of research in various contexts, including its potential to sensitize tumor cells to radiation and chemotherapy.

Antiurease Activity: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a key strategy in the management of infections caused by these organisms. Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their antiurease activity. For example, a series of nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives, synthesized from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, exhibited potent urease inhibitory activity, with IC50 values ranging from 0.87 to 8.32 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.54 µM). nih.gov The unsubstituted version of this scaffold was the most potent inhibitor in the series. nih.gov

Below is a table summarizing the urease inhibitory activity of some nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives:

| Compound | Substituent (R) | IC50 (µM) ± SD |

| 6a | H | 0.87 ± 0.09 |

| 6b | 2-F | 1.51 ± 0.21 |

| 6c | 3-F | 1.40 ± 0.29 |

| 6d | 4-F | 1.01 ± 0.13 |

| 6e | 2-Cl | 8.32 ± 1.21 |

| 6f | 3-Cl | 1.25 ± 0.19 |

| 6g | 4-Cl | 1.68 ± 0.73 |

| 6h | 3,4-diCl | 1.41 ± 0.32 |

| 6i | 2-Br | 1.59 ± 0.14 |

| 6j | 3-Br | 1.05 ± 0.34 |

| 6k | 4-Br | 1.53 ± 0.17 |

| 6l | 4-NO2 | 2.22 ± 0.43 |

| Thiourea | - | 22.54 ± 2.34 |

Data sourced from a study on nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives. nih.gov

Plant Growth Regulatory Activity

Triazole compounds are widely recognized for their plant growth regulatory effects. They can influence various physiological processes in plants, including shoot elongation, root growth, and responses to environmental stress. researchgate.net The primary mechanism of action for many triazole-based plant growth regulators is the inhibition of gibberellin biosynthesis. researchgate.net Gibberellins are a class of plant hormones that are essential for stem elongation. By blocking the oxidation of kaurene to kaurenoic acid, a key step in the gibberellin biosynthetic pathway, triazoles can lead to more compact plant growth. researchgate.net

While specific studies on this compound for this application are not widely documented, the general class of triazoles, including commercial products like paclobutrazol (B33190) and uniconazole, are used in agriculture to produce more desirable plant architectures and improve stress tolerance. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the triazole ring and the cyclopentyl group. Structure-Activity Relationship (SAR) studies are crucial for understanding these influences and for designing more potent and selective compounds.

Impact of Substituent Variation on Biological Potency and Selectivity

SAR studies on various 1,2,4-triazole derivatives have provided valuable insights into how different functional groups affect their biological activities.

For antimicrobial activity , the introduction of different substituents on the triazole ring can modulate the potency and spectrum of activity. For instance, in a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones, the nature of the substituent at the 4-position was found to be critical for antibacterial activity. mdpi.com

In the context of urease inhibition , studies on nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives have shown that substitutions on the phenyl ring attached to the scaffold have a profound impact on inhibitory potency. While an unsubstituted phenyl ring resulted in the highest activity, the introduction of halogen atoms at different positions led to varied inhibitory effects. For example, a chloro-substituent at the ortho position (2-Cl) significantly decreased activity, whereas meta (3-Cl) and para (4-Cl) substitutions resulted in potent inhibitors. nih.gov

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 1,2,4-triazole derivatives, the triazole ring itself is a key pharmacophoric element due to its ability to participate in hydrogen bonding and other interactions with biological targets. nih.gov

For antimalarial activity , a common pharmacophore model for 1,2,4-trioxanes, which share some structural similarities with triazoles in terms of heterocyclic nature, includes features like hydrophobic regions and hydrogen bond acceptors. nih.gov This suggests that for this compound derivatives, the cyclopentyl group could serve as a crucial hydrophobic feature interacting with the target protein.

In the case of enzyme inhibition , the key structural motifs often involve groups that can interact with the active site of the enzyme. For urease inhibitors, the triazole-thiol scaffold is a critical feature, with the sulfur atom and nitrogen atoms of the triazole ring playing a role in coordinating with the nickel ions in the enzyme's active site. nih.gov The formation of Schiff bases from 4-amino-1,2,4-triazole-3-thiols introduces an azomethine (-N=CH-) group, which can also be a key part of the pharmacophore, influencing the compound's interaction with its biological target.

Further targeted synthesis and biological evaluation of derivatives of this compound are necessary to delineate the specific SAR for this particular scaffold and to identify the precise pharmacophoric features responsible for its diverse biological activities.

Conclusion

3-Cyclopentyl-1H-1,2,4-triazole represents a specific yet significant molecule within the vast chemical landscape of 1,2,4-triazoles. While detailed research on this particular compound is still emerging, its synthesis is achievable through established synthetic methodologies. Based on the well-documented importance of the 1,2,4-triazole (B32235) scaffold, this compound holds considerable potential for future applications in medicinal chemistry and agrochemical research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock the potential of this intriguing heterocyclic compound.

Mechanistic Insights into Biological Action

Cellular and Molecular Targets

Derivatives of 1,2,4-triazole (B32235) have been shown to interact with a wide array of cellular and molecular targets, which are pivotal in various pathological conditions. These targets primarily include enzymes and cellular receptors.

A significant class of enzymes targeted by 1,2,4-triazole derivatives are the cytochrome P450 (CYP) enzymes . nih.govresearchgate.net For instance, antifungal drugs based on the triazole structure, such as fluconazole (B54011) and itraconazole, function by inhibiting lanosterol (B1674476) 14α-demethylase (a CYP51 enzyme), which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. nih.gov In the context of cancer therapy, 1,2,4-triazole-based drugs like Letrozole and Anastrozole are potent inhibitors of aromatase (CYP19A1) , an enzyme that synthesizes estrogens. nih.gov The nitrogen atoms of the triazole ring are thought to play a key role by binding to the iron atom in the heme group of these CYP enzymes. nih.gov

Other enzymatic targets for 1,2,4-triazole derivatives include:

17β-hydroxysteroid dehydrogenase type 2 (17βHSD2) : Inhibition of this enzyme is a potential strategy for treating osteoporosis. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are targets in the management of Alzheimer's disease. nih.govresearchgate.net

α-Glucosidase : Inhibition of this enzyme is relevant for the treatment of diabetes mellitus. nih.gov

Urease : Targeting this enzyme has implications for infections caused by urease-producing bacteria. nih.gov

c-Met kinase : Some triazole derivatives have shown inhibitory activity against this target, which is implicated in cancer. nih.gov

VEGFR-2 : This is another kinase target involved in angiogenesis and cancer, which has been shown to be inhibited by certain triazole compounds. nih.gov

Dihydrofolate reductase (DHFR) : This enzyme is a target for some antibacterial triazole derivatives. mdpi.com

In addition to enzymes, 1,2,4-triazole derivatives have been developed as ligands for various receptors. A notable example is their activity as antagonists for endothelin (ET) receptors , specifically ETA and ETB, which are involved in blood pressure regulation. benthamscience.comnih.gov Furthermore, derivatives of the related 1,2,3-triazole scaffold have been identified as agonists for the cannabinoid receptor 2 (CB2) , a target for treating inflammatory and neurodegenerative diseases. olemiss.edu Some derivatives have also been designed as antagonists for the adenosine A2B receptor . nih.gov

Biochemical Pathways Modulated by 3-Cyclopentyl-1H-1,2,4-triazole Derivatives

The interaction of 1,2,4-triazole derivatives with their molecular targets leads to the modulation of several key biochemical pathways.

The inhibition of aromatase by triazole-based drugs directly impacts the steroid biosynthesis pathway , leading to a reduction in estrogen levels. nih.gov This is the primary mechanism of action for their use in hormone-receptor-positive breast cancer. Similarly, the inhibition of 17βHSD2 affects steroid metabolism. researchgate.net The antifungal activity of triazoles stems from the disruption of the ergosterol biosynthesis pathway in fungi. nih.gov

In the context of cancer, besides steroid metabolism, 1,2,4-triazole derivatives can influence cell cycle progression and survival pathways. For instance, some derivatives have been shown to induce cell cycle arrest and apoptosis. mdpi.com The inhibition of kinases like VEGFR-2 and c-Met disrupts signaling pathways crucial for tumor growth, angiogenesis, and metastasis. nih.gov Certain triazole-containing hydrazone derivatives have been found to reduce the phosphorylation of EGFR, Akt, and PI3K, key components of the PI3K/Akt signaling pathway . nih.gov

Neuroprotective effects of some 1,2,4-triazole derivatives have been linked to the modulation of oxidative stress pathways. One such compound was found to enhance the antioxidant defense system by promoting the nuclear translocation of the Nrf2 transcription factor , which regulates the expression of antioxidant genes. nih.gov These derivatives can also scavenge reactive oxygen species (ROS) and preserve mitochondrial membrane potential. nih.gov

Furthermore, some triazole derivatives have been identified as inhibitors of ferroptosis , a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov This suggests a role in pathways related to iron metabolism and lipid peroxidation.

Receptor Binding Mechanisms

The binding of 1,2,4-triazole derivatives to their target receptors often involves specific molecular interactions that are crucial for their biological activity.

In the case of aromatase inhibitors like Letrozole and Anastrozole, the N4 atom of the triazole ring coordinates with the heme iron atom within the active site of the cytochrome P450 enzyme. nih.gov The phenyl moieties of these drugs also form key interactions within the enzyme's active site. nih.gov

For derivatives targeting VEGFR-2, molecular docking studies have predicted hydrogen bonding between a carbonyl group on the inhibitor and the amino acid residue Lys868 in the active site. nih.gov Similarly, the binding of a triazole derivative to the c-Met kinase is rationalized by three hydrogen bonding interactions. nih.gov

In the context of endothelin receptor binding, the specific interactions of a series of researchgate.netnih.govnih.govtriazol-4-yl]acetic acid derivatives have been evaluated, showing micromolar affinity for both ETA and ETB receptors expressed in CHO cells. benthamscience.comnih.gov

For cannabinoid receptor 2 (CB2) agonists with a 1,2,3-triazole core, molecular modeling suggests that the compounds fit well into the active site of the receptor, forming strong hydrophobic interactions with key residues. olemiss.edu

The interaction of antibacterial triazole derivatives with glucosamine-6-phosphate synthase, an enzyme involved in microbial cell wall assembly, has been shown to involve hydrogen bonds between the inhibitor and amino acid residues such as Ser347, Thr352, and Val399 in the enzyme's binding pocket. mdpi.com

Future Research Directions and Translational Prospects

Development of Novel 3-Cyclopentyl-1H-1,2,4-triazole-based Therapeutic Agents

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore, integral to numerous drugs with activities spanning antifungal, anticancer, and antiviral applications. nih.govresearchgate.net The future development of therapeutic agents based on the this compound scaffold is a promising avenue. The cyclopentyl group provides a distinct structural feature that can be fine-tuned to enhance interaction with biological targets.

Future research will likely focus on the synthesis of new derivatives by modifying the triazole ring at the N1 and N4 positions. This allows for a systematic exploration of structure-activity relationships (SAR) to develop agents with improved potency and selectivity. nih.gov For instance, in antifungal drug development, derivatives could be designed to more effectively inhibit lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govnih.gov In oncology, new compounds could be engineered as inhibitors of targets like cyclin-dependent kinases (CDKs) or DCN1, a critical co-E3 ligase overactivated in many cancers and fibrotic diseases. rsc.orgnih.gov The broad therapeutic potential of 1,2,4-triazole derivatives makes them promising candidates for developing novel drugs to combat a range of diseases. researchgate.net

Exploration of New Application Areas beyond Medicinal Chemistry

While medicinal chemistry has been the primary focus, the unique properties of 1,2,4-triazoles suggest their utility in other scientific and industrial fields. nih.gov The this compound scaffold is a candidate for exploration in materials science and agrochemistry.

Materials Science: The nitrogen-rich 1,2,4-triazole ring can serve as a versatile ligand for creating coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for applications in gas storage, catalysis, and as sensors. The cyclopentyl group could modulate the structural and electronic properties of these materials, potentially leading to novel functionalities. nih.gov

Agrochemistry: Triazole compounds are already used commercially as fungicides and herbicides. nih.gov Research into this compound derivatives could lead to the development of new agrochemicals with enhanced efficacy, better crop safety, and more favorable environmental profiles.

Advanced Synthetic Methodologies for Sustainable and Scalable Production

A significant hurdle in translating laboratory discoveries to industrial application is the development of efficient, safe, and environmentally friendly synthetic methods. Traditional syntheses of 1,2,4-triazoles can be complex and require harsh conditions. chemrxiv.org Future research must prioritize advanced synthetic methodologies.

Key areas of focus include:

Green Chemistry: Employing environmentally benign solvents, developing catalyst-free reactions, and using techniques like microwave-assisted synthesis can reduce waste and energy consumption.

Process Intensification: Methodologies like flow chemistry offer a safer and more scalable alternative to traditional batch processing, especially when handling energetic intermediates. chemrxiv.orgrsc.org

Atom Economy: Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of starting materials into the final product is crucial for sustainability. rsc.org

Novel Synthetic Routes: The development of new synthetic strategies, such as the in situ generation of reagents or novel cyclization techniques, can provide more efficient access to the 1,2,4-triazole core. nih.govmdpi.com

Integration of In Silico and Experimental Approaches for Rational Design

To streamline the drug discovery process, the synergy between computational (in silico) and experimental methods is paramount. This integrated approach allows for a more rational design of novel molecules, saving time and resources.

Molecular Modeling: Techniques like molecular docking can predict how derivatives of this compound will bind to specific biological targets, such as enzymes or receptors. nih.govpensoft.net This helps in prioritizing which compounds to synthesize and test.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) analysis helps to build mathematical models that correlate the chemical structure of compounds with their biological activity. ufv.br This can guide the design of new derivatives with improved potency.

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, helping to identify molecules with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov

Recent studies have successfully used these in silico methods to design and screen 1,2,4-triazole derivatives for various activities, including anticancer and antioxidant effects, demonstrating the power of this integrated approach. rsc.orgpensoft.netnih.gov

Addressing Challenges and Opportunities in 1,2,4-Triazole Research

Despite their promise, the development of 1,2,4-triazole-based compounds faces challenges, including the emergence of drug resistance in target pathogens and the potential for off-target effects. nih.govnih.gov Overcoming these hurdles will require innovative design strategies and a deeper understanding of the molecular mechanisms of action.

However, the versatility of the 1,2,4-triazole scaffold presents immense opportunities. The ability to easily modify the core structure allows for the creation of vast libraries of compounds for screening against a multitude of biological targets. researchgate.net The continued, multidisciplinary exploration of derivatives like this compound, combining synthetic chemistry, pharmacology, computational science, and materials research, is poised to unlock new solutions for medicine and technology.

Q & A

Q. What are the optimal synthetic routes for 3-Cyclopentyl-1H-1,2,4-triazole, and how can purity be ensured?

- Methodological Answer : The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions using hydrazine derivatives or microwave-assisted protocols. For cyclopentyl-substituted analogs, introducing the cyclopentyl group via alkylation or nucleophilic substitution is critical. Post-synthesis, purity can be verified using HPLC (≥99% purity threshold) and structural confirmation via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

Q. How does the cyclopentyl substituent influence the compound’s solubility and stability?

- Methodological Answer : The hydrophobic cyclopentyl group reduces aqueous solubility but enhances lipid membrane permeability. Stability under varying temperatures (2–30°C) can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Storage in inert atmospheres (e.g., N) at room temperature is recommended to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) at the 6-311G+(d,p) basis set can model electronic properties (e.g., HOMO-LUMO gaps), electrostatic potential surfaces, and nucleophilic/electrophilic sites. Docking studies further predict binding affinities to biological targets (e.g., fungal CYP51 enzymes) .

Q. What strategies resolve contradictions in reported biological activity data for 1,2,4-triazole derivatives?

- Methodological Answer : Systematic meta-analyses of literature (e.g., Shneine et al., 2016) and experimental replication under standardized conditions (e.g., MIC assays for antimicrobial activity) are essential. Variability often arises from differences in substituent positioning, purity, or assay protocols .

Q. How can structure-activity relationship (SAR) studies optimize the cyclopentyl group for enhanced pharmacological properties?

- Methodological Answer : SAR studies should compare analogs with varying substituents (e.g., 3-ethyl, 3-chloro) to assess steric/electronic effects. For example, 3-ethyl derivatives (similarity index: 0.71) show altered bioavailability, while chloro-substituents enhance electrophilicity for covalent target binding .

Q. What experimental designs mitigate challenges in synthesizing high-energy 1,2,4-triazole derivatives?

- Methodological Answer : For unstable intermediates (e.g., nitro derivatives), low-temperature (−78°C) reaction conditions and inert atmospheres are critical. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ FTIR to minimize side reactions .

Tables for Key Data

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.